Methyl 4-(oxiran-2-ylmethoxy)benzoate
Overview
Description
Methyl 4-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a benzoate ester that contains an epoxide group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods. One common route involves the reaction of methyl 4-hydroxybenzoate with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide group can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Substitution Reactions: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Epoxide Ring-Opening: Common reagents include amines (e.g., ethylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Epoxide Ring-Opening: The major products formed depend on the nucleophile used.
Substitution Reactions: Products vary based on the substituent introduced, such as 4-(methoxymethoxy)benzoate when using sodium methoxide.
Scientific Research Applications
Methyl 4-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(oxiran-2-ylmethoxy)benzoate primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(oxiran-2-yl)benzoate: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
Methyl 4-(methoxymethoxy)benzoate: Contains a methoxy group instead of an epoxide, resulting in different chemical properties and uses.
Uniqueness
Methyl 4-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of both an epoxide and a benzoate ester group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 4-(oxiran-2-ylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-11(12)8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPCQYYYYFGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378148 | |
Record name | methyl 4-(oxiran-2-ylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5535-03-5 | |
Record name | methyl 4-(oxiran-2-ylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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